molecular formula C9H13NO2 B13056205 (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL

Cat. No.: B13056205
M. Wt: 167.20 g/mol
InChI Key: LERQUQVEZIFCKB-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of enzymatic resolution to separate the desired enantiomer from a racemic mixture.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural similarity to certain neurotransmitters makes it a candidate for studying neurological pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is explored as a precursor for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.

    (1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: A similar compound with the hydroxyl group in a different position on the phenyl ring.

    (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A compound with a methoxy group instead of a hydroxyl group.

Uniqueness

(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S,2R)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1

InChI Key

LERQUQVEZIFCKB-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)N)O

Origin of Product

United States

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